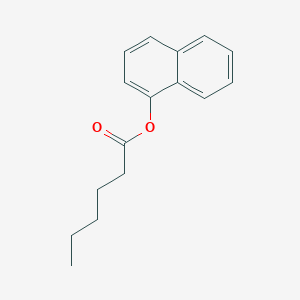
1-Naphthyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl hexanoate is a chemical compound with the molecular formula C16H18O2. It is also known as n-hexanoic acid 1-naphthyl ester and is used in various scientific research applications.
Mechanism of Action
1-Naphthyl hexanoate is a prodrug that is converted to 1-naphthol and hexanoic acid by esterases in the body. 1-Naphthol has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Hexanoic acid has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing the activity of esterases in the body, inducing apoptosis in cancer cells, and inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Naphthyl hexanoate in lab experiments include its high purity, stability, and ease of synthesis. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
For research on 1-Naphthyl hexanoate include investigating its potential as a therapeutic agent for cancer treatment, exploring its anti-inflammatory properties, and developing new methods for its synthesis and purification. Additionally, further research is needed to determine its safety and toxicity profile and to identify any potential side effects.
Scientific Research Applications
1-Naphthyl hexanoate is used in various scientific research applications, including as a substrate for esterase activity assays, as a fluorescent probe for lipid droplets in live cells, and as a potential therapeutic agent for cancer treatment.
properties
CAS RN |
28749-24-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
naphthalen-1-yl hexanoate |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
InChI Key |
KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
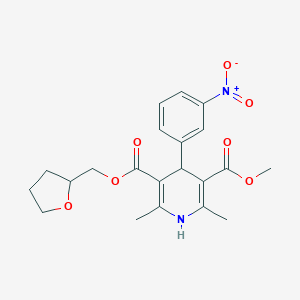

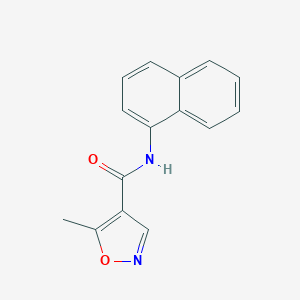
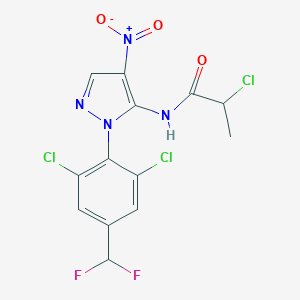
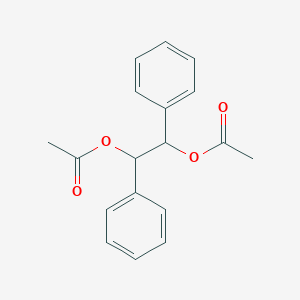
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

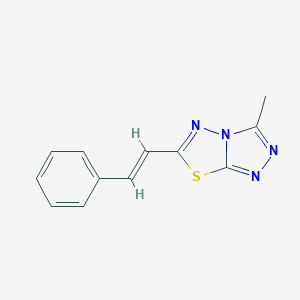
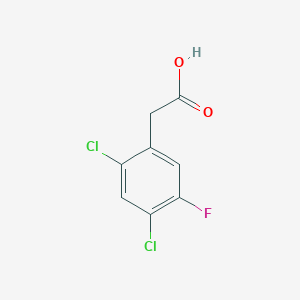
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
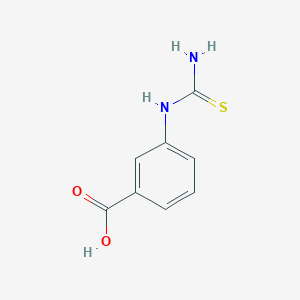
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
